(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid
Overview
Description
(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its oxazolidine ring, which is a five-membered ring containing both oxygen and nitrogen atoms. The presence of the benzyloxycarbonyl group adds to its versatility in various chemical reactions.
Mechanism of Action
Target of Action
The compound contains a benzyloxycarbonyl group , which is a well-known amino protecting group in peptide synthesis . This suggests that the compound may interact with proteins or enzymes that recognize or process peptides.
Mode of Action
The benzyloxycarbonyl group is known to protect amino groups during peptide synthesis . It is usually abbreviated as Z or Cbz and is cleaved by hydrogenolysis or strong acids . This suggests that the compound might be involved in peptide synthesis or modification processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid typically involves the formation of the oxazolidine ring through cyclization reactions. One common method is the reaction of an amino acid derivative with a carbonyl compound under acidic or basic conditions. The benzyloxycarbonyl group can be introduced through a protection-deprotection strategy using benzyl chloroformate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazolidine ring into other ring structures or to reduce the benzyloxycarbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections and neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
®-(-)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid: The enantiomer of the compound, which may exhibit different biological activities and properties.
N-Benzyloxycarbonyl-L-phenylalanine: A similar compound with a different amino acid backbone.
Benzyloxycarbonyl-L-proline: Another related compound with a proline backbone.
Uniqueness
(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid is unique due to its specific chiral configuration and the presence of both the oxazolidine ring and the benzyloxycarbonyl group. This combination of features makes it particularly valuable in asymmetric synthesis and as a versatile intermediate in various chemical reactions.
Properties
IUPAC Name |
2-[(4S)-5-oxo-3-phenylmethoxycarbonyl-1,3-oxazolidin-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO6/c15-11(16)6-10-12(17)20-8-14(10)13(18)19-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNNOKSIFRVHHA-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(C(C(=O)O1)CC(=O)O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1N([C@H](C(=O)O1)CC(=O)O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701173910 | |
Record name | (4S)-5-Oxo-3-[(phenylmethoxy)carbonyl]-4-oxazolidineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701173910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23632-66-8 | |
Record name | (4S)-5-Oxo-3-[(phenylmethoxy)carbonyl]-4-oxazolidineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23632-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4S)-5-Oxo-3-[(phenylmethoxy)carbonyl]-4-oxazolidineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701173910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid in peptide synthesis?
A1: this compound, often referred to as a protected form of aspartic acid, is used for the selective protection of the side-chain carboxyl group of aspartic acid during peptide synthesis. [] This selectivity allows chemists to control which part of the aspartic acid molecule reacts during peptide bond formation, enabling the synthesis of specifically β-aspartyl peptides. []
Q2: How is the protecting group removed from this compound after peptide bond formation?
A2: The 5-oxazolidinone ring, which acts as the α-carboxyl protecting group, can be easily removed by two methods: alkaline hydrolysis or catalytic hydrogenolysis. [] This dual removal capability provides flexibility in deprotection strategies during peptide synthesis.
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